N-烯丙基-4-氨基-3-(对甲苯基)异噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

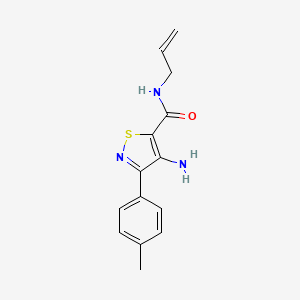

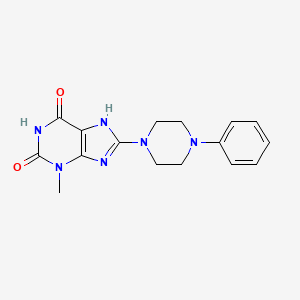

“N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” is a chemical compound that has recently gained attention in research due to its potential applications in various fields. It is part of the 2-aminothiazole derivatives, which are known for their broad pharmacological spectrum . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of azolylallylamines, which includes compounds like “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide”, can be achieved in two ways: reduction of azomethines obtained by condensation of 5-arylisoxazolyl- and 4,5-dichloroisothiazolyl-3-carbaldehydes with allylamine, and by nucleophilic substitution of the chlorine atom in 3-chloromethyl derivatives of the corresponding azoles by reaction with allylamine .Molecular Structure Analysis

The molecular structure of “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” includes an isothiazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The tolyl group, which is an aryl group related to toluene, is also part of the structure .Chemical Reactions Analysis

The tolyl groups in the structure of “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” are often functionalized into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .科学研究应用

六元环和七元环内酰胺的合成

该化合物已用于合成通过钯催化的加氢氨基羰基化反应与香豆素融合的六元环和七元环内酰胺 . 该催化体系为合成七元环内酰胺提供了一种策略,具有良好的分离产率和区域选择性 .

抗癌细胞系的细胞毒活性

对香豆素融合内酰胺对六种癌细胞系的细胞毒活性进行了初步筛选 . 生物学测试表明,杂环的大小和芳环上取代基的存在都会影响细胞生长的抑制 .

荧光阴离子传感器

合成了一种新的基于尿素官能化的 4-氨基-1,8-萘酰亚胺的荧光阴离子传感器 . 荧光和 1H NMR 滴定表明,该传感器与乙酸盐和二氢磷酸盐强烈络合,而与溴化物络合程度较低 .

N-(3-氨基-4-甲基苯基)苯甲酰胺的合成

该化合物是许多候选药物的关键构建块 . 开发了一种连续流动微反应器系统来合成它并确定其内在反应动力学参数 .

抗菌活性

一些新的 1,2,4-三唑衍生物是由各种酯乙氧基羰基腙与几种伯胺反应合成的 . 这些化合物显示出抗菌活性 .

含高氮杂环体系的合成

含高氮杂环体系的合成在过去十年中引起了越来越多的关注,因为它们在各种应用中具有实用性,例如推进剂、炸药、烟火,尤其是化学疗法 .

作用机制

While the specific mechanism of action for “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” is not mentioned in the search results, it’s worth noting that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

未来方向

The 2-aminothiazole scaffold, which “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further structural modifications of 2-aminothiazole to pursue potent anticancers and also highlight in vitro activities and in silico studies .

属性

IUPAC Name |

4-amino-3-(4-methylphenyl)-N-prop-2-enyl-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWYNVGLJWWLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

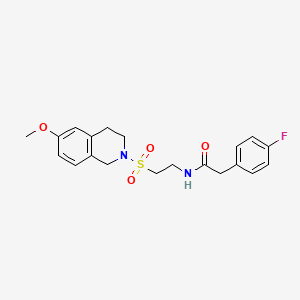

![propan-2-yl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2532196.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2532202.png)

![3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2532203.png)

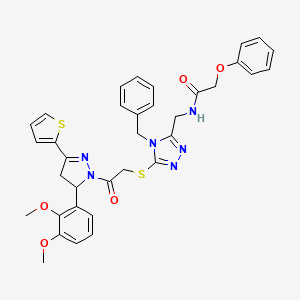

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)

![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2532209.png)

![2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2532216.png)

![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)

![3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B2532218.png)